REACTION_CXSMILES
|
[CH3:1][N:2](C)[C:3](Cl)=O.[CH2:7]([NH:13][C:14](=O)[CH3:15])[CH2:8][CH2:9][CH2:10]CC.[OH-].[Na+].C(=O)([O-])[O-].[Ca+2]>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:3])[C:14](=[N:13][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
9.35 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Type
|
CUSTOM
|
Details
|
was stirred another 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being refluxed under a nitrogen atmosphere for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the volatile materials were removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 30 mL dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with dichloromethane (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous calcium carbonate
|
Type
|
CUSTOM
|
Details
|
The volatile materials were evaporated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
CUSTOM
|
Details
|
bp 28-30° C./0.25 Torr (lit. bp 69-71° C./13 Torr (see Haug, E. et al. Synthesis, 1983, 35-37))
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C)=NCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |